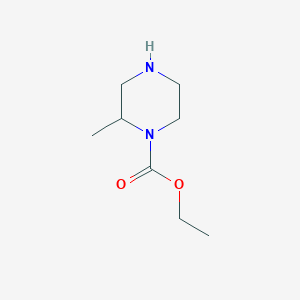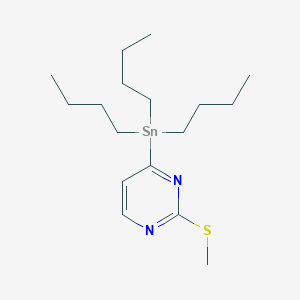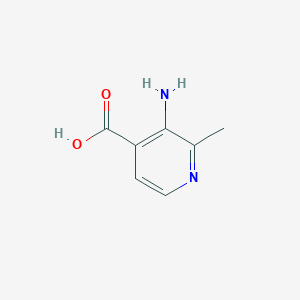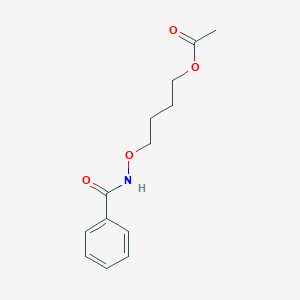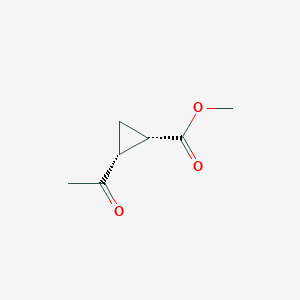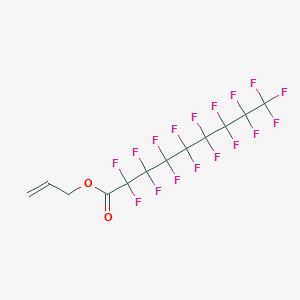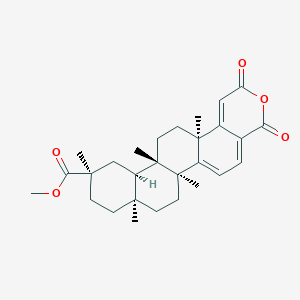
Celastranhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Celastranhydride is a natural product that is isolated from the bark of Celastrus hindsii. It has been found to have various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects. Due to its potential therapeutic applications, scientists have been studying its synthesis, mechanism of action, and physiological effects.
Applications De Recherche Scientifique
Structural Analysis : Celastranhydride, a novel triterpene anhydride, was isolated from plants like Kokoona zeylanica and present in Cassine balae and Reissantia indica. Its structure was deduced from spectral data including 2-D heteronuclear 1H 13C shift correlated NMR spectra (Gamlath et al., 1988).
Phytochemistry Analysis : Quinone-methide and phenolic triterpenoids were identified in plants like Celastrus paniculatus and Kokoona reflexa. This compound was shown to be present in these plants, and its structure was confirmed via 1H-detected heteronuclear multiple-bond multi-quantum correlation (HMBC) NMR spectrum analysis. This study provided insights into the biosynthetic and chemotaxonomic significance of triterpenoids in Celastraceae (Gamlath et al., 1990).
Chemistry Education Research : Research in chemistry education has evolved significantly, with the integration of modern learning theories into research. This is relevant for understanding how compounds like this compound can be effectively taught and understood in educational settings (Cooper & Stowe, 2018).
Interdisciplinary Applications : The study of this compound and similar compounds contributes to a broader understanding of chemistry and its applications in various fields, including environmental, industrial, and pharmaceutical research. This emphasizes the interdisciplinary nature of chemical research and its implications (Taber, 2019).
Propriétés
Numéro CAS |
118075-30-2 |
|---|---|
Formule moléculaire |
C28H36O5 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate |
InChI |
InChI=1S/C28H36O5/c1-24-9-10-25(2,23(31)32-6)16-20(24)28(5)14-12-26(3)18-15-21(29)33-22(30)17(18)7-8-19(26)27(28,4)13-11-24/h7-8,15,20H,9-14,16H2,1-6H3/t20-,24-,25-,26+,27-,28+/m1/s1 |
Clé InChI |
AFYNUVCDKLFCAU-PTDFUWQFSA-N |
SMILES isomérique |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@@]4(C(=CC=C5C4=CC(=O)OC5=O)[C@]3(CC2)C)C)C)(C)C(=O)OC |
SMILES |
CC12CCC(CC1C3(CCC4(C(=CC=C5C4=CC(=O)OC5=O)C3(CC2)C)C)C)(C)C(=O)OC |
SMILES canonique |
CC12CCC(CC1C3(CCC4(C(=CC=C5C4=CC(=O)OC5=O)C3(CC2)C)C)C)(C)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



